N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-16-9-7-13(8-10-16)18-22-23-19(25-18)21-17(24)15-6-5-12-3-1-2-4-14(12)11-15/h5-11H,1-4H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMSADITWCJSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The bromophenyl group is introduced via a bromination reaction, and the tetrahydronaphthalene moiety is incorporated through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties may lead to new therapeutic agents.
Mechanism of Action
The mechanism by which N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Structural Modifications in 1,3,4-Oxadiazole Derivatives
The following analogs (Table 1) highlight key structural variations and their pharmacological implications:
Key Observations :
- Carboxamide vs. Pentanamide: The tetrahydronaphthalene carboxamide in the target compound may improve binding affinity to bacterial enzymes (e.g., S. aureus enoyl-ACP reductase) compared to OZE-III’s aliphatic pentanamide chain .
- Biofilm Inhibition : OZE-I’s cyclopropane-carboxamide group demonstrates superior biofilm disruption, suggesting that smaller R₂ groups may optimize steric interactions with bacterial targets .
Gaps in Research
For example, while OZE-III’s MIC values are documented, the target compound’s activity remains theoretical . Further in vitro assays and molecular docking studies are needed to validate its mechanism of action.
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound that features a unique structure combining a 1,3,4-oxadiazole ring with a tetrahydronaphthalene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular formula for this compound is . The presence of the oxadiazole ring is noteworthy as it is commonly associated with diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities. The following subsections detail specific activities observed in studies involving similar compounds.
Anticancer Activity
Compounds with the 1,3,4-oxadiazole scaffold have been investigated for their antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A study on derivatives related to oxadiazole compounds demonstrated promising antiproliferative activity against cancer cell lines such as MCF-7 and HeLa. These studies suggest that structural modifications can enhance efficacy against specific types of cancer.
- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. Molecular dynamics simulations have shown that oxadiazole derivatives interact with key proteins involved in cell survival pathways .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Oxadiazole A | 10.5 | MCF-7 |
| Oxadiazole B | 15.3 | HeLa |
| N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl] | Not yet evaluated | - |
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against various bacterial strains.
- Study Findings : Research indicates that certain oxadiazole derivatives exhibit significant antibacterial activity comparable to standard antibiotics .
| Bacterial Strain | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 20 | Oxadiazole A |
| Escherichia coli | 18 | Oxadiazole B |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Substituents on the Oxadiazole Ring : The presence of electron-withdrawing groups like bromine enhances the compound's reactivity and biological activity.
- Naphthalene Moiety : The tetrahydronaphthalene structure contributes to hydrophobic interactions which may improve binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
